

Application Notes and Protocols for Ammonium Thiosulfate Leaching of Gold from Ores

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium thiosulfate

Cat. No.: B1232673

[Get Quote](#)

Introduction

The **ammonium thiosulfate** leaching process is emerging as a viable and more environmentally benign alternative to traditional cyanidation for gold extraction, particularly for ores that are refractory or contain high levels of copper. This non-toxic lixiviant system offers competitive gold dissolution rates. The process typically involves a solution of **ammonium thiosulfate** ($(\text{NH}_4)_2\text{S}_2\text{O}_3$), ammonia (NH_3), and a copper(II) salt (e.g., CuSO_4) which acts as a catalyst. The cupric-ammine complex serves as the primary oxidant for gold, which is then complexed by the thiosulfate ions. This document provides detailed protocols and application notes based on established research for laboratory-scale **ammonium thiosulfate** leaching of gold ores.

Core Principles

The fundamental chemistry of the **ammonium thiosulfate** leaching system involves the oxidation of metallic gold (Au) by the cupric ammine complex ($\text{Cu}(\text{NH}_3)_4^{2+}$). The resulting gold(I) ion is then stabilized by forming a strong complex with thiosulfate ions ($\text{S}_2\text{O}_3^{2-}$), typically as $\text{Au}(\text{S}_2\text{O}_3)_2^{3-}$. Ammonia plays a crucial role in stabilizing the cupric ions in the alkaline solution, preventing the precipitation of copper hydroxides and also minimizing the decomposition of thiosulfate.^[1] The overall process can be described as an electrochemical reaction where gold is anodically dissolved and complexed, while the cupric ammine complex is cathodically reduced.^[2]

Experimental Protocols

This section outlines a generalized protocol for conducting laboratory-scale **ammonium thiosulfate** leaching experiments on gold-bearing ores. The parameters provided are based on typical ranges found in the literature and should be optimized for specific ore types.

Materials and Reagents:

- Gold-bearing ore, ground to a desired particle size (e.g., -38 μm)[3]
- **Ammonium thiosulfate** ($(\text{NH}_4)_2\text{S}_2\text{O}_3$)
- Ammonia solution (NH_3 or NH_4OH)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Deionized water
- pH meter
- Stirred tank reactor or bottle roller
- Heating and temperature control system
- Filtration apparatus
- Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) or Atomic Absorption Spectroscopy (AAS) for gold analysis

Leaching Procedure:

- Ore Preparation: The gold ore should be crushed and ground to a predetermined particle size. A finer particle size generally increases the surface area available for leaching and can improve gold recovery.
- Lixiviant Preparation: Prepare the leaching solution by dissolving the required amounts of **ammonium thiosulfate**, ammonia, and copper sulfate in deionized water. The

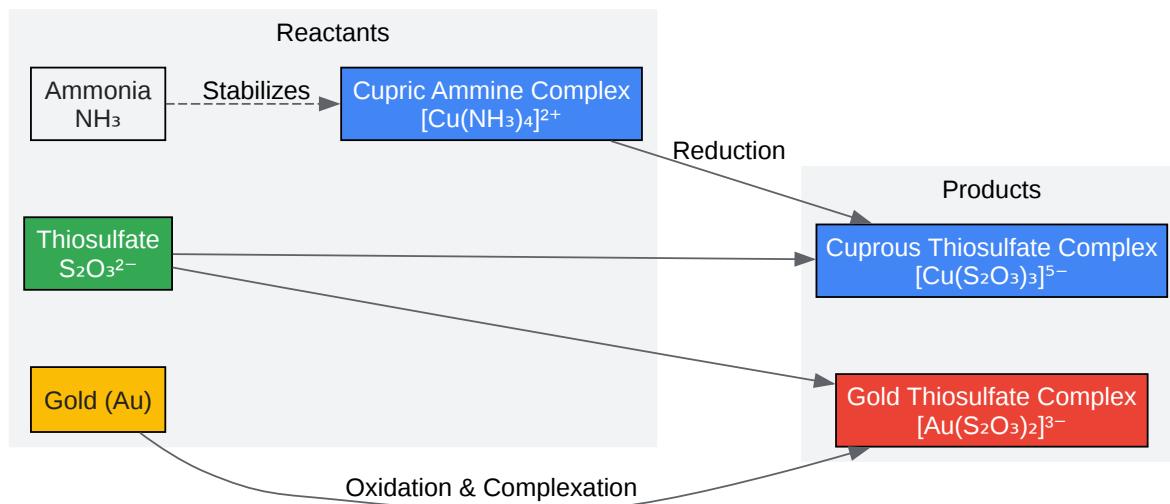
concentrations of these reagents are critical and should be varied to determine the optimal conditions for the specific ore.[1]

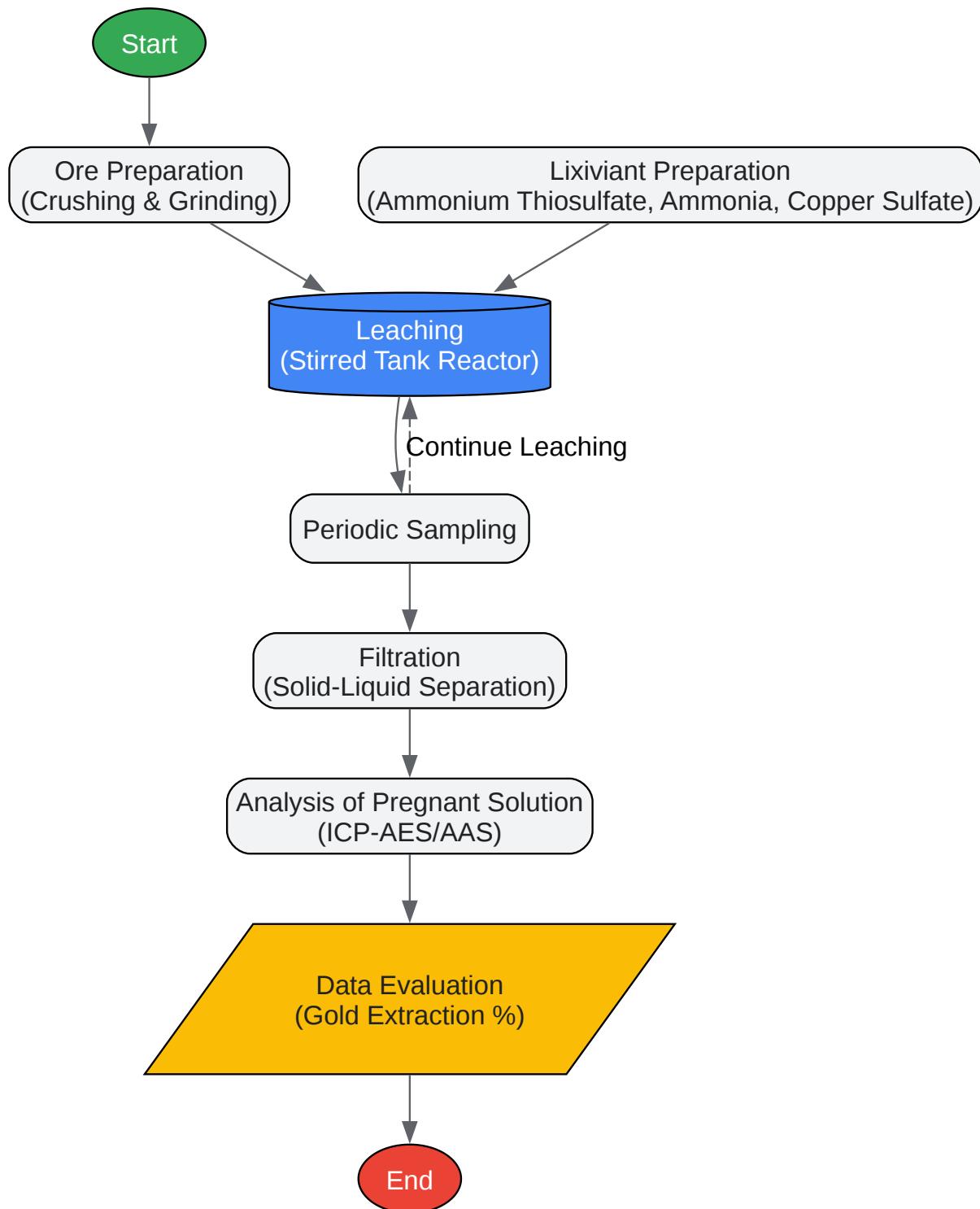
- Leaching:
 - Place a known mass of the ground ore into the leaching vessel (e.g., a batch stirred tank reactor).[4]
 - Add the prepared lixiviant solution to achieve the desired solid-to-liquid ratio (pulp density).
 - Commence agitation at a constant rate (e.g., 350-400 rpm) to ensure the ore particles remain suspended in the solution.
 - Maintain the desired temperature throughout the experiment using a water bath or other temperature control system.
 - Monitor and adjust the pH of the slurry as needed during the leach. A pH range of 9-10 is generally preferred.
 - The leaching duration can range from a few hours to over 24 hours.
- Sampling and Analysis:
 - At regular intervals, withdraw slurry samples.
 - Filter the samples to separate the pregnant leach solution from the solid residue.
 - Analyze the concentration of gold in the pregnant leach solution using ICP-AES or AAS to determine the leaching kinetics and overall gold extraction.

Data Presentation

The following tables summarize quantitative data from various studies on the effect of key parameters on gold extraction efficiency.

Table 1: Effect of Reagent Concentrations on Gold Extraction


$(\text{NH}_4)_2\text{S}_2\text{O}_3$ (M)	NH_3 (M)	CuSO_4 (M)	Gold Extraction (%)	Leaching Time (h)	Ore Type/Source	Reference
0.5	1.0	0.1	87	2	High-sulfide concentrate	
0.5	0.5	0.045	93.7	6	Electronic PCBs	
0.5	-	0.05	>99	2	Sulfide ore	
2.0	4.0	0.1	Favorable	-	High-grade gold ore	
0.2-1.0	0.5-1.0	0.05-0.1	Variable	24	Refractory ore	


Table 2: Influence of Physicochemical Parameters on Gold Leaching

Temperature (°C)	pH	Pulp Density (% solids)	Gold Extraction (%)	Leaching Time (h)	Ore Type/Source	Reference
25	12	10	87	2	High-sulfide concentrate	
60	9.5	20 (S/L ratio 0.2)	>99	2	Sulfide ore	
25	-	~10 (1 board in 500mL)	93.7	6	Electronic PCBs	
30	>11.4	-	Optimum	-	Not specified	

Mandatory Visualizations

Chemical Pathway of Gold Leaching

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Adsorption of Gold from Copper–Tartrate–ThiosulfateSolutions with Ion-Exchange Resins [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.org.za [scielo.org.za]
- To cite this document: BenchChem. [Application Notes and Protocols for Ammonium Thiosulfate Leaching of Gold from Ores]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1232673#ammonium-thiosulfate-leaching-of-gold-from-ores-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com